2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds have gained significant attention due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. One common method includes the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . Another approach involves the cyclocondensation of derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iron (III) chloride.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its CDK2 inhibitory activity, it is being explored as a potential anticancer agent.
Mechanism of Action
The primary mechanism of action of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but may differ in their cytotoxic profiles and specific molecular interactions . The unique chlorophenoxy group in this compound contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c20-14-4-6-15(7-5-14)27-10-12-2-1-3-13(8-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24) |
InChI Key |
IWYBGQHPTLQFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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